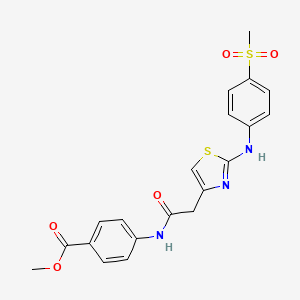

Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S2/c1-28-19(25)13-3-5-14(6-4-13)21-18(24)11-16-12-29-20(23-16)22-15-7-9-17(10-8-15)30(2,26)27/h3-10,12H,11H2,1-2H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKRZOJMRYTZCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate” is a thiazole derivative. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugsThiazole derivatives have been reported to have diverse biological activities, suggesting that they may interact with multiple targets.

Mode of Action

Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules. The interaction of the compound with its targets likely results in these diverse biological activities.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways.

Pharmacokinetics

Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have favorable pharmacokinetic properties.

Comparison with Similar Compounds

Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate (CAS: 946284-80-6)

- Structure: Shares the methyl benzoate and thiazole-acetamido backbone but substitutes the methylsulfonylphenyl group with an ethoxycarbonylamino moiety.

- Molecular Weight : 363.4 g/mol (vs. estimated ~432 g/mol for the target compound) .

- Key Differences : The ethoxycarbonyl group is less polar than the methylsulfonylphenyl group, which may reduce solubility in polar solvents but enhance membrane permeability.

Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)

- Structure : Contains a thiazole linked to a ureido group and piperazine-acetate chain.

- Molecular Weight : 548.2 g/mol (higher than the target compound due to the piperazine and trifluoromethyl groups) .

- Key Differences : The ureido and piperazine moieties introduce hydrogen-bonding capacity and basicity, contrasting with the target compound’s sulfonamide and neutral thiazole.

Compounds with Alternative Heterocyclic Cores

Quinoline-Piperazine Derivatives (C1–C7)

- Structure: Methyl benzoate linked to quinoline-piperazine-carbonyl systems with halogen, methoxy, or trifluoromethyl substituents .

- Molecular Weights : ~450–550 g/mol (comparable to the target compound).

- Key Differences: Quinoline’s aromaticity and piperazine’s flexibility may enhance π-π stacking and solubility, whereas the thiazole in the target compound offers a smaller, more rigid heterocycle.

1,2,4-Triazole Derivatives (7–9)

- Structure : Sulfonylphenyl-substituted triazoles in equilibrium with thione tautomers .

- Key Differences : Triazoles exhibit tautomerism (absent in thiazoles), affecting electronic properties and stability. IR spectra confirm C=S stretching (1247–1255 cm⁻¹) and lack of S-H bands (~2500–2600 cm⁻¹) .

Substituent Effects on Bioactivity and Physicochemical Properties

Sulfonamide vs. Sulfonylurea Groups

- Sulfonamide (Target Compound) : Common in pharmaceuticals (e.g., antibacterial agents) due to hydrogen-bonding and target interactions.

- Sulfonylurea (e.g., Metsulfuron Methyl) : Herbicidal activity via acetolactate synthase inhibition . The sulfonylurea group introduces additional nitrogen-based basicity compared to sulfonamides.

Halogen vs. Methylsulfonyl Substituents

- Halogenated Derivatives (C2–C4) : Bromo, chloro, and fluoro groups enhance lipophilicity and metabolic stability .

Comparative Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Functional Group Impact

Q & A

Q. Q1. What are the key synthetic strategies for Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate, and how can reaction conditions be optimized?

A1. The synthesis typically involves multi-step routes:

- Thiazole Ring Formation : Condensation of thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., KOH/EtOH) to form the thiazole core .

- Amide Coupling : The thiazole-acetic acid intermediate is coupled with methyl 4-aminobenzoate using coupling agents like HATU or EDCI, with DMF as a solvent .

- Sulfonylation : Introduction of the methylsulfonyl group via nucleophilic substitution on a nitro precursor, followed by reduction and sulfonation .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize side products .

- Adjust pH (e.g., using triethylamine) to enhance coupling efficiency .

Q. Q2. How should researchers characterize the structural and electronic properties of this compound?

A2. Use a combination of spectroscopic and computational methods:

- NMR : - and -NMR to confirm connectivity of the thiazole, acetamido, and benzoate groups .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the methylsulfonyl group) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or binding affinity .

Advanced Research Questions

Q. Q3. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound in anticancer or antimicrobial assays?

A3. Key approaches include:

- Analog Synthesis : Modify substituents on the thiazole (e.g., replace methylsulfonyl with cyano or trifluoromethyl) and test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .

- Enzyme Inhibition Assays : Evaluate interactions with kinases (e.g., EGFR) or microbial targets (e.g., dihydrofolate reductase) using fluorescence polarization or SPR .

- Pharmacophore Modeling : Identify critical moieties (e.g., thiazole NH for hydrogen bonding) using software like Schrödinger .

Q. Q4. How can researchers resolve contradictions in biological activity data across studies?

A4. Contradictions often arise from assay variability or impurity effects. Mitigation strategies:

- Standardize Assays : Use validated cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity) .

- Purity Verification : Confirm compound purity (>95%) via HPLC-MS before testing .

- Dose-Response Analysis : Generate full dose-response curves (IC, MIC) to account for potency thresholds .

Q. Q5. What are the best practices for investigating the compound’s metabolic stability and toxicity in preclinical models?

A5. Follow a tiered approach:

- In Vitro Metabolism : Use liver microsomes (human/rodent) to assess CYP450-mediated degradation .

- In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with histopathology and serum biochemistry .

- Reactive Metabolite Screening : Trap electrophilic intermediates (e.g., glutathione adducts) via LC-MS/MS .

Q. Q6. How can researchers leverage computational tools to predict off-target interactions or solubility issues?

A6. Computational workflows:

- Molecular Docking : Use AutoDock Vina to screen against off-targets (e.g., hERG channel) .

- Solubility Prediction : Apply QSPR models in ACD/Percepta to optimize logP (target <3) via ester-to-carboxylic acid derivatization .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .

Safety and Handling

- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat) and work in a fume hood .

- Storage : Store at -20°C in airtight containers under nitrogen to prevent hydrolysis of the ester group .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.